molecular formula C14H26N2O4 B3239824 1,7-Dioxa-10-azaspiro[4.6]undecane-10-carboxylicacid,3-(aminomethyl)-,1,1-dimethylethylester,(3R,5R)-rel- CAS No. 1422343-91-6

1,7-Dioxa-10-azaspiro[4.6]undecane-10-carboxylicacid,3-(aminomethyl)-,1,1-dimethylethylester,(3R,5R)-rel-

Cat. No.: B3239824
CAS No.: 1422343-91-6
M. Wt: 286.37 g/mol
InChI Key: VAUTUPYFRABMRW-FZMZJTMJSA-N
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Description

1,7-Dioxa-10-azaspiro[46]undecane-10-carboxylic acid, 3-(aminomethyl)-, 1,1-dimethylethyl ester, (3R,5R)-rel- is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Dioxa-10-azaspiro[4.6]undecane-10-carboxylic acid, 3-(aminomethyl)-, 1,1-dimethylethyl ester, (3R,5R)-rel- typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Spirocyclic Core: This step often involves the cyclization of a suitable precursor containing both oxygen and nitrogen atoms.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1,7-Dioxa-10-azaspiro[4.6]undecane-10-carboxylic acid, 3-(aminomethyl)-, 1,1-dimethylethyl ester, (3R,5R)-rel- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1,7-Dioxa-10-azaspiro[4.6]undecane-10-carboxylic acid, 3-(aminomethyl)-, 1,1-dimethylethyl ester, (3R,5R)-rel- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,7-Dioxa-10-azaspiro[4.6]undecane-10-carboxylic acid, 3-(aminomethyl)-, 1,1-dimethylethyl ester, (3R,5R)-rel- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,7-Dioxaspiro[5.5]undecane: Another spirocyclic compound with similar structural features.

    1,7-Dioxa-10-azaspiro[4.6]undecane-10-carboxylic acid, 2-(iodomethyl)-, 1,1-dimethylethyl ester: A related compound with an iodomethyl group.

Uniqueness

1,7-Dioxa-10-azaspiro[4.6]undecane-10-carboxylic acid, 3-(aminomethyl)-, 1,1-dimethylethyl ester, (3R,5R)-rel- is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

tert-butyl (3S,5S)-3-(aminomethyl)-1,10-dioxa-7-azaspiro[4.6]undecane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-13(2,3)20-12(17)16-4-5-18-10-14(9-16)6-11(7-15)8-19-14/h11H,4-10,15H2,1-3H3/t11-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUTUPYFRABMRW-FZMZJTMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC2(C1)CC(CO2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCOC[C@@]2(C1)C[C@H](CO2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101108315
Record name 1,7-Dioxa-10-azaspiro[4.6]undecane-10-carboxylic acid, 3-(aminomethyl)-, 1,1-dimethylethyl ester, (3R,5R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101108315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1422343-91-6
Record name 1,7-Dioxa-10-azaspiro[4.6]undecane-10-carboxylic acid, 3-(aminomethyl)-, 1,1-dimethylethyl ester, (3R,5R)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1422343-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,7-Dioxa-10-azaspiro[4.6]undecane-10-carboxylic acid, 3-(aminomethyl)-, 1,1-dimethylethyl ester, (3R,5R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101108315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,7-Dioxa-10-azaspiro[4.6]undecane-10-carboxylicacid,3-(aminomethyl)-,1,1-dimethylethylester,(3R,5R)-rel-
Reactant of Route 2
1,7-Dioxa-10-azaspiro[4.6]undecane-10-carboxylicacid,3-(aminomethyl)-,1,1-dimethylethylester,(3R,5R)-rel-
Reactant of Route 3
1,7-Dioxa-10-azaspiro[4.6]undecane-10-carboxylicacid,3-(aminomethyl)-,1,1-dimethylethylester,(3R,5R)-rel-
Reactant of Route 4
1,7-Dioxa-10-azaspiro[4.6]undecane-10-carboxylicacid,3-(aminomethyl)-,1,1-dimethylethylester,(3R,5R)-rel-
Reactant of Route 5
1,7-Dioxa-10-azaspiro[4.6]undecane-10-carboxylicacid,3-(aminomethyl)-,1,1-dimethylethylester,(3R,5R)-rel-
Reactant of Route 6
1,7-Dioxa-10-azaspiro[4.6]undecane-10-carboxylicacid,3-(aminomethyl)-,1,1-dimethylethylester,(3R,5R)-rel-

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